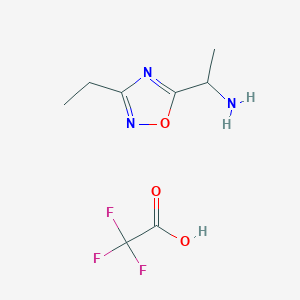

1-(3-Éthyl-1,2,4-oxadiazol-5-yl)éthanamine 2,2,2-trifluoroacétate

Vue d'ensemble

Description

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C8H12F3N3O3 and its molecular weight is 255.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents anti-infectieux

Le motif 1,2,4-oxadiazole a été largement étudié pour son potentiel en tant qu’agent anti-infectieux. Des composés ayant cette structure ont montré une activité contre une gamme de pathogènes, y compris les bactéries, les virus et les parasites . La forme de sel de trifluoroacétate, comme dans le composé en question, pourrait potentiellement améliorer la biodisponibilité ou la stabilité de ces agents, les rendant plus efficaces pour lutter contre les infections.

Recherche en chimie agricole

Les dérivés du 1,2,4-oxadiazole, y compris ceux similaires au composé en question, ont été synthétisés et évalués pour leurs activités agricoles. Ils se sont avérés prometteurs comme pesticides chimiques en raison de leur large spectre d’activités biologiques, y compris des effets nématocides et antifongiques . Le groupe trifluoroacétate peut contribuer à la réactivité et à l’efficacité du composé dans cette application.

Recherche anticancéreuse

Des composés contenant le cycle 1,2,4-oxadiazole ont été étudiés pour leurs propriétés anticancéreuses. Le sel de trifluoroacétate pourrait être impliqué dans la synthèse de nouveaux dérivés avec une activité anticancéreuse améliorée, car il peut affecter l’interaction du composé avec les cibles biologiques .

Matériaux énergétiques

Le cycle oxadiazole est connu pour sa présence dans les matériaux énergétiques. La recherche sur la synthèse et la réactivité de ces composés peut conduire au développement de nouveaux matériaux avec des performances améliorées pour des applications dans les propergols et les explosifs .

Découverte de médicaments

Le noyau 1,2,4-oxadiazole est une caractéristique commune dans de nombreux efforts de découverte de médicaments en raison de sa polyvalence et de la gamme d’activités biologiques qu’il peut conférer. La forme de sel de trifluoroacétate pourrait être utilisée dans la synthèse de nouveaux candidats médicaments, améliorant potentiellement leurs propriétés pharmacocinétiques .

Science des matériaux

En science des matériaux, les caractéristiques structurelles uniques des 1,2,4-oxadiazoles peuvent être exploitées pour créer des matériaux avec des propriétés spécifiques. Le sel de trifluoroacétate pourrait jouer un rôle dans la modification des propriétés électroniques ou physiques de ces matériaux, conduisant à de nouvelles applications dans ce domaine .

Activité Biologique

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetate (CAS No. 1255717-29-3) is a compound belonging to the oxadiazole family, which has garnered interest due to its potential biological activities. This article reviews its biological activity based on diverse sources and includes relevant data tables and findings.

The compound has the following chemical properties:

- Molecular Formula : C₈H₁₂F₃N₃O₃

- Molecular Weight : 255.19 g/mol

- SMILES : NC(C)C1=NC(CC)=NO1.O=C(C(F)(F)F)O

- InChI Key : DMUDJJQKSFZITG-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes.

Key Findings

- Acetyl-CoA Carboxylase Inhibition : Research indicates that derivatives of oxadiazoles can inhibit Acetyl-CoA carboxylases (ACCs), which are crucial for fatty acid metabolism. This inhibition suggests potential applications in treating metabolic disorders such as obesity and diabetes .

- Peroxisome Proliferator-Activated Receptors (PPARs) : The compound may also act as a dual modulator for PPARα and PPARδ, which are therapeutic targets for metabolic syndrome-related diseases .

- Topoisomerase II Inhibition : Some studies have explored the role of oxadiazole derivatives in inhibiting topoisomerase II, an enzyme critical for DNA replication and cell division. This inhibition can lead to anticancer effects, making it a candidate for further investigation in cancer therapy .

Case Studies and Experimental Evidence

Several studies have demonstrated the biological activities of oxadiazole derivatives:

The proposed mechanism of action for 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine 2,2,2-trifluoroacetate includes:

- Inhibition of key metabolic enzymes leading to altered lipid metabolism.

- Modulation of signaling pathways associated with cell proliferation and apoptosis in cancer cells.

Propriétés

IUPAC Name |

1-(3-ethyl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.C2HF3O2/c1-3-5-8-6(4(2)7)10-9-5;3-2(4,5)1(6)7/h4H,3,7H2,1-2H3;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDJJQKSFZITG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C(C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-29-3 | |

| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-ethyl-α-methyl-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.